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Catalytic hydrogenation is a cornerstone of organic synthesis, pivotal in processes ranging from

the production of fine chemicals to the manufacturing of pharmaceuticals and food products

like margarine[1]. The conversion of unsaturated alkenes to saturated alkanes is

thermodynamically favorable, yet it requires a catalyst to proceed at a practical rate by lowering

the reaction's activation energy[2][3][4].

Hexene isomers (C₆H₁₂) provide an ideal model system for studying the nuances of catalytic

hydrogenation. With the same molecular formula, these isomers differ only in the position of the

carbon-carbon double bond (1-hexene, 2-hexene, 3-hexene) and its stereochemistry

(cis/trans). These subtle structural variations lead to significant differences in their

thermodynamic stability and, consequently, their reaction kinetics. Understanding these

differences is crucial for designing selective catalysts and optimizing reaction conditions to

favor the hydrogenation of one isomer over another in a complex mixture—a common

challenge in industrial feedstocks.

This guide will dissect the factors governing the hydrogenation rates of hexene isomers,

focusing on the interplay between substrate stability, catalyst properties, and the underlying

reaction mechanism.

Alkene Stability and Its Impact on Reactivity
The reactivity of an alkene in hydrogenation is inversely related to its thermodynamic stability.

More stable alkenes possess lower ground-state energy, resulting in a higher activation energy

barrier to reach the transition state. This stability can be quantified by the heat of hydrogenation
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(ΔH°hydrog), which is the enthalpy change when one mole of an unsaturated compound is

hydrogenated[5][6]. A less negative (smaller) heat of hydrogenation indicates a more stable

alkene.

The stability of hexene isomers is primarily determined by two factors:

Substitution: The degree of alkyl substitution on the double-bond carbons. Stability increases

with substitution (Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted)[6][7].

Stereochemistry: For disubstituted alkenes, trans isomers are generally more stable than cis

isomers due to reduced steric strain[5][8].

Based on these principles, the stability of hexene isomers increases in the following order: 1-

Hexene < cis-3-Hexene < cis-2-Hexene < trans-3-Hexene < trans-2-Hexene

This hierarchy predicts that 1-hexene, being the least stable terminal alkene, should exhibit the

fastest hydrogenation rate, while the more stable, internal trans-isomers should react more

slowly.

Alkene Isomer Type
Heat of
Hydrogenation
(kcal/mol)

Relative Stability

1-Hexene Monosubstituted -29.8 Least Stable

cis-3-Hexene Z-disubstituted -29.0 ↓

cis-2-Hexene Z-disubstituted -28.5 ↓

trans-3-Hexene E-disubstituted -28.1 ↓

trans-2-Hexene E-disubstituted -27.7 Most Stable

Data sourced from the

NIST Webbook.[9]
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Heterogeneous catalytic hydrogenation of alkenes is widely understood to proceed via the

Horiuti-Polanyi mechanism, which aligns with the Langmuir-Hinshelwood model for surface

reactions[10][11]. This mechanism involves several key steps occurring on the surface of a

solid metal catalyst (e.g., Pd, Pt, Ni)[2][12].

Key Mechanistic Steps:

Adsorption: Both the alkene and molecular hydrogen (H₂) are adsorbed onto the catalyst

surface[13].

Hydrogen Dissociation: The H-H bond is cleaved, and the hydrogen atoms bind to the metal

surface, forming reactive metal-hydride species[3][12].

First Hydrogen Transfer: An adsorbed hydrogen atom is transferred to one of the carbons of

the double bond, forming a half-hydrogenated intermediate (a metal-bound alkyl group). This

step is typically reversible.

Second Hydrogen Transfer: A second hydrogen atom transfers to the other carbon, forming

the saturated alkane.

Desorption: The newly formed alkane, being weakly adsorbed, desorbs from the catalyst

surface, freeing the active site for the next cycle[14].

A critical feature of this mechanism is that both hydrogen atoms are delivered from the catalyst

surface to the same face of the double bond, resulting in syn-addition stereochemistry[4][14]

[15].
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Caption: The Horiuti-Polanyi mechanism for catalytic hydrogenation.
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Experimental Design for Kinetic Comparison
To obtain meaningful kinetic data, experiments must be designed to eliminate mass transfer

limitations, ensuring that the measured rate is the intrinsic chemical reaction rate.

Experimental Workflow
A typical workflow for a liquid-phase hydrogenation study involves careful preparation,

execution, and analysis.
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Caption: Standard workflow for a batch hydrogenation kinetic study.
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Detailed Experimental Protocol (Example)
This protocol describes a self-validating system for comparing the hydrogenation of 1-hexene

and cis-2-hexene using a 5% Pd/C catalyst in a batch reactor.

1. Catalyst Activation and Preparation:

Rationale: Commercial catalysts like Pd/C are often stored under ambient conditions and

may have surface oxides or adsorbed impurities. An activation step ensures a clean, active

surface.

Procedure: Place 50 mg of 5% Pd/C into a glass-lined autoclave reactor (e.g., a 100 mL Parr

reactor). Seal the reactor and purge three times with argon, followed by three purges with

H₂. Heat to 100°C under 5 atm H₂ for 1 hour. Cool to the reaction temperature (e.g., 30°C).

2. Reactor Charging:

Rationale: An inert solvent is used to facilitate mixing and heat transfer. An internal standard

is crucial for accurate quantification by GC, as it corrects for variations in injection volume.

Procedure: After activation, vent the H₂ and fill the reactor with argon. Under a positive argon

flow, add 20 mL of ethanol (solvent) and 100 µL of dodecane (internal standard) via a

syringe.

3. Reaction Initiation and Execution:

Rationale: Vigorous stirring (>1000 rpm) is essential to overcome external mass transfer

limitations, ensuring that the reaction rate is not limited by the transport of H₂ from the gas

phase to the catalyst surface. The reaction is initiated by the addition of the alkene.

Procedure: Seal the reactor and begin stirring at 1200 rpm. Purge the headspace three times

with H₂. Pressurize the reactor to 3 atm H₂. Inject 1.0 mL of the hexene isomer through a

septum. Begin timing (t=0) and data logging (pressure, temperature).

4. Sampling and Analysis:

Rationale: Periodic sampling allows for the construction of a concentration vs. time profile,

from which the initial reaction rate can be accurately determined. Filtering the catalyst
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quenches the reaction in the sample.

Procedure: At timed intervals (e.g., 0, 2, 5, 10, 20, 30 min), withdraw ~0.2 mL aliquots via a

sampling tube equipped with a filter. Immediately dilute the sample with 1 mL of ethanol in a

GC vial. Analyze the samples using a Gas Chromatograph (GC) equipped with a Flame

Ionization Detector (FID) and a suitable capillary column (e.g., DB-1). Calibrate the GC with

standard solutions of each hexene isomer and hexane to determine response factors relative

to the dodecane internal standard.

Comparative Kinetic Data and Interpretation
Kinetic studies consistently show that the rate of hydrogenation is highly dependent on the

structure of the hexene isomer.

Influence of Double Bond Position and Stereochemistry
The reaction rate generally follows the inverse order of alkene stability. Less stable isomers

with more accessible double bonds react faster.

1-Hexene vs. Internal Hexenes: 1-hexene, a terminal alkene, consistently shows a higher

reaction rate than internal isomers like 2-hexene or 3-hexene. This is attributed to both its

lower thermodynamic stability and reduced steric hindrance, which allows for more facile

adsorption onto the catalyst's active sites[16].

cis-Isomers vs. trans-Isomers:cis-alkenes typically hydrogenate faster than their trans

counterparts. The higher ground-state energy of the cis-isomer lowers the activation barrier.

Furthermore, the cis configuration can lead to one face of the double bond being less

sterically hindered, facilitating its approach to the flat catalyst surface[8].
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Catalyst System Substrate
Relative Initial Rate
(Normalized to
trans-2-hexene)

Reference

Pt/SiO₂ (liquid phase) 1-Hexene ~5.2 [17]

cis-2-Hexene ~1.8 [8]

trans-2-Hexene 1.0 [8]

Ni-based (liquid

phase)
1-Hexene

Significantly higher

than internal isomers

Pd-in-Au Alloy (gas

phase)
1-Hexene

High activity,

significant

isomerization to 2-

and 3-hexene

[18][19]

Note: The values are illustrative, derived from trends reported in the literature. Absolute rates

depend heavily on specific conditions.

Catalyst Performance
The choice of metal catalyst profoundly impacts both activity and selectivity.

Palladium (Pd): Often considered the most active catalyst for alkene hydrogenation at low

temperatures and pressures. It is highly effective for complete saturation[14]. However, Pd

can also be an active isomerization catalyst, converting 1-hexene to internal hexenes before

hydrogenation is complete[18][19].

Platinum (Pt): Also highly active and widely used. Pt catalysts can sometimes offer different

selectivity compared to Pd, particularly when modifiers are used or when supported on

specific materials like zeolites[16][20].

Nickel (Ni): A more cost-effective alternative to noble metals, though it typically requires

higher temperatures and pressures to achieve comparable activity[13].

Ruthenium (Ru): Effective for hydrogenation and can be supported on various materials to

tune its performance.[21]
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Conclusion
The kinetic study of hexene isomer hydrogenation reveals a clear and predictable relationship

between molecular structure and chemical reactivity. The reaction rates are governed by a

combination of thermodynamic stability and steric accessibility to the catalyst surface, leading

to a general reactivity trend of: 1-hexene > cis-isomers > trans-isomers.

For researchers and drug development professionals, this understanding is paramount. It

informs the rational design of catalysts and processes for selective transformations, allowing for

the targeted hydrogenation of specific double bonds within complex molecules. By employing

rigorous, self-validating experimental protocols, one can reliably dissect these kinetic

differences and translate fundamental catalytic principles into practical, high-value chemical

synthesis.

References
Alsaiari, R. A. (n.d.). Oxidation of 1-hexene using supported ruthenium catalysts under
solvent-free conditions. Saudi Pharmaceutical Journal.

(2018, March 24). Kinetic Study of Catalytic Hexane Isomerization. ResearchGate. Retrieved

from [Link]

Al-Zahrani, S. M., et al. (2022). Effect of Different Zeolite Supports on the Catalytic Behavior

of Platinum Nanoparticles in Cyclohexene Hydrogenation Reaction. MDPI. Retrieved from

[Link]

(2020, October 27). Recent developments in the control of selectivity in hydrogenation

reactions by confined metal functionalities. Catalysis Science & Technology (RSC

Publishing). DOI:10.1039/D0CY01709D. Retrieved from [Link]

(2022, September 1). Unraveling 1-Hexene Hydrogenation over Dilute Pd-in-Au Alloys.

OSTI.GOV. Retrieved from [Link]

(n.d.). Study of catalytic activity on hydrogenation reactions of 1-hexene by RuCl2(Py)4 and

RuCl2(DMSO)2(NC5H4CO2Na)2 supported on functionalized MCM-48. Redalyc. Retrieved

from [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.researchgate.net/publication/323984535_Kinetic_Study_of_Catalytic_Hexane_Isomerization
https://www.mdpi.com/2073-4344/12/11/1423
https://pubs.rsc.org/en/content/articlelanding/2020/cy/d0cy01709d
https://www.osti.gov/servlets/purl/1886807
https://www.redalyc.org/journal/773/77362335003/html/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2014, August 23). Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 12.

Hydroalcoxycarbonylation of 1-Hexene Using Palladium. SciSpace. Retrieved from [Link]

(2014, August 23). Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 12.

Hydroalcoxycarbonylation of 1-Hexene Using Palladium/ Triphenylphosphine Systems as

Catalyst Precursors. ResearchGate. Retrieved from [Link]

(2018, November 2). Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn

Catalysts: Investigations on the Effect of Zn Content and ZrO 2 as the Support and

Dispersant. MDPI. Retrieved from [Link]

(n.d.). Liquid-phase hydrogenation of 1-hexene and phenylacetylene over multicomponent

nickel skeleton catalysts. MATEC Web of Conferences. Retrieved from [Link]

The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes -

Heterogeneous Catalysts [Video]. YouTube. Retrieved from [Link]

(n.d.). Reaction rate constants for hydrogenation of the hydrocarbons under study at various

temperatures and pressure of 2 atm. ResearchGate. Retrieved from [Link]

(2025, January 10). IIlustration 1: Arrange the following as per instructions given in parent...

Filo. Retrieved from [Link]

(2008, December 14). Oxidation and combustion of the n-hexene isomers: A wide range

kinetic modeling study. OSTI.GOV. Retrieved from [Link]

(n.d.). Scheme 2. Reaction sequence of the Langmuir-Hinshelwood mechanism (LHM).

ResearchGate. Retrieved from [Link]

(2020, September 22). Acceleration of transfer-hydrogenation of cyclohexene with palladium

catalysts in the presence of polysaccharides. ACG Publications. Retrieved from [Link]

(2015, July 15). 12.2: Catalytic Hydrogenation. Chemistry LibreTexts. Retrieved from [Link]

(2022, September 14). Unraveling 1-Hexene Hydrogenation over Dilute Pd-in-Au Alloys.

DSpace. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://typeset.io/papers/kinetics-and-mechanisms-of-homogeneous-catalytic-reactions-2l8j71j50v
https://www.researchgate.net/publication/280928230_Kinetics_and_Mechanisms_of_Homogeneous_Catalytic_Reactions_Part_12_Hydroalcoxycarbonylation_of_1-Hexene_Using_Palladium_Triphenylphosphine_Systems_as_Catalyst_Precursors
https://www.mdpi.com/2073-4344/8/11/515
https://www.matec-conferences.org/articles/matecconf/abs/2018/39/matecconf_icmie2018_01037/matecconf_icmie2018_01037.html
https://www.youtube.com/watch?v=lKROX1C0JRs
https://www.researchgate.net/figure/Reaction-rate-constants-for-hydrogenation-of-the-hydrocarbons-under-study-at-various_tbl1_350785662
https://www.filo.com/neet-iit-jee-physics-chemistry-maths-questions/iilustration-1-arrange-the-following-as-per-instructions-given-in-parenthesis-a-1-hexene-2-hexene-3-hexene-in-increasing-order-of-heat-of-hydrogenation-b-in-increasing-order-of-stability-solution-a-2-hexene-3-hexene-1-hexene-b/829929881
https://www.osti.gov/servlets/purl/1148812
https://www.researchgate.net/figure/Scheme-2-Reaction-sequence-of-the-Langmuir-Hinshelwood-mechanism-LHM_fig2_359873460
https://acgpubs.org/record/2020/14/10/2010-230
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Reactions_of_Alkenes/12.02%3A_Catalytic_Hydrogenation
https://dspace.mit.edu/handle/1721.1/145620
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2023, January 22). Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Retrieved

from [Link]

(2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation. Chemistry LibreTexts.

Retrieved from [Link]

(2024, September 10). Atypical hydrogenation selectivity of platinum by reactive environment

modulation. RSC Publishing. Retrieved from [Link]

(n.d.). Catalytic Hydrogenation. ChemTalk. Retrieved from [Link]

(2014, May 14). Rate of hydrogenation. Chemistry Stack Exchange. Retrieved from [Link]

Rylander, P. N. (1967).

(n.d.). 3.2.3 – Hydrogenation of Alkenes. eCampusOntario Pressbooks. Retrieved from [Link]

(n.d.). Platinum content as a determinant of hydrogenation efficiency: A study on

cyclohexene, Cyclopentene, and Cyclooctadiene using Pt-TUD-1 catalysts. ResearchGate.

Retrieved from [Link]

(n.d.). catalytic hydrogenation mechanism of addition of hydrogen to alkenes. Doc Brown's

Chemistry. Retrieved from [Link]

(2008, December 14). Oxidation and combustion of the n-hexene isomers: A wide range

kinetic modeling study. OSTI.GOV. Retrieved from [Link]

(n.d.). hydrogenation of alkenes. Chemguide. Retrieved from [Link]

Chemistry university. (2023, July 7). Catalytic Hydrogenation of Alkenes [Video]. YouTube.

Retrieved from [Link]

LearnChemE. (2011, November 28). Langmuir-Hinshelwood Kinetics [Video]. YouTube.

Retrieved from [Link]

(n.d.). langmuir-hinshelwood-kinetics-example-problems. LearnChemE. Retrieved from [Link]

(n.d.). Hydrogenation of 1-hexene. ResearchGate. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I_(Bennett)/08%3A_Reactions_of_Alkenes/8.05%3A_Catalytic_Hydrogenation_of_Alkenes
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/08%3A_Alkenes_and_Alkynes_-Reactions_and_Synthesis/8.06%3A_Reduction_of_Alkenes-_Hydrogenation
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02863c
https://chemistrytalk.org/catalytic-hydrogenation/
https://chemistry.stackexchange.com/questions/12108/rate-of-hydrogenation
https://ecampusontario.pressbooks.pub/organicchemistry/chapter/3-2-3-hydrogenation-of-alkenes/
https://www.researchgate.net/publication/382900732_Platinum_content_as_a_determinant_of_hydrogenation_efficiency_A_study_on_cyclohexene_Cyclopentene_and_Cyclooctadiene_using_Pt-TUD-1_catalysts
https://www.docbrown.info/page07/mech10.htm
https://www.osti.gov/biblio/1148812
https://www.chemguide.co.uk/organicprops/alkenes/hydrogenation.html
https://www.youtube.com/watch?v=0kY8i8iV8aY
https://www.youtube.com/watch?v=4wGpnF-EM44
https://www.learncheme.com/screencasts/kinetics/langmuir-hinshelwood-kinetics/langmuir-hinshelwood-kinetics-example-problems
https://www.researchgate.net/figure/Hydrogenation-of-1-hexene-The-reaction-was-carried-out-at-298-K-under-6-bar-H-2-pressure_fig1_349341793
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aminulchem Innovation. (2023, October 14). Langmuir-Hinshelwood kinetic model [Video].

YouTube. Retrieved from [Link]

(2024, July 8). The Conundrum of “Pair Sites” in Langmuir–Hinshelwood Reaction Kinetics in

Heterogeneous Catalysis. ACS Publications. Retrieved from [Link]

(2012, March 25). The heat of hydrogenation of 1-hexene is 126kj/mol. When a second dou.

askIITians. Retrieved from [Link]

(2018, October 18). Prevalence of trans-Alkenes in Hydrogenation Processes on Metal

Surfaces: A Density Functional Theory Study. ACS Publications. Retrieved from [Link]

(2024, April 3). 7.7: Stability of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

(n.d.). Alkene Heats of Hydrogenation. Oregon State University. Retrieved from [Link]

Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of

Hydrogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

(2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

Master Organic Chemistry. Retrieved from [Link]

Chemistry university. (2021, April 21). Selectivity in Catalytic Hydrogenations [Video].

YouTube. Retrieved from [Link]

(2023, January 22). Hydrogenation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemguide.co.uk [chemguide.co.uk]

2. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.youtube.com/watch?v=Q-1d0Tf1e-w
https://pubs.acs.org/doi/10.1021/acscatal.4c01740
https://www.askiitians.com/forums/physical-chemistry/the-heat-of-hydrogenation-of-1-hexene-is-126kj-mo_100342.htm
https://pubs.acs.org/doi/10.1021/acs.jpcc.8b06983
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/07%3A_Alkenes_-_Structure_and_Reactivity/7.07%3A_Stability_of_Alkenes
https://chemistry.oregonstate.edu/courses/ch334/334-h-alkene-heats-of-hydrogenation.htm
https://www.youtube.com/watch?v=zJojJp0aKjA
https://www.masterorganicchemistry.com/2011/11/25/palladium-on-carbon-pdc/
https://www.youtube.com/watch?v=b2yJtqKzEaY
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/07%3A_Overview_of_Organic_Reactivity/7.06%3A_Hydrogenation_of_alkenes
https://www.benchchem.com/product/b077681?utm_src=pdf-custom-synthesis
https://www.chemguide.co.uk/organicprops/alkenes/hydrogenation.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/12%3A_Reactions_to_Alkenes/12.02%3A_Catalytic_Hydrogenation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. chem.libretexts.org [chem.libretexts.org]

4. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the
Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

5. chem.libretexts.org [chem.libretexts.org]

6. youtube.com [youtube.com]

7. chem.libretexts.org [chem.libretexts.org]

8. chemistry.stackexchange.com [chemistry.stackexchange.com]

9. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

10. researchgate.net [researchgate.net]

11. m.youtube.com [m.youtube.com]

12. One moment, please... [chemistrytalk.org]

13. catalytic hydrogenation mechanism of addition of hydrogen to alkenes unsaturated
hydrocarbons reagents reaction conditions organic synthesis [docbrown.info]

14. chem.libretexts.org [chem.libretexts.org]

15. masterorganicchemistry.com [masterorganicchemistry.com]

16. Recent developments in the control of selectivity in hydrogenation reactions by confined
metal functionalities - Catalysis Science & Technology (RSC Publishing)
DOI:10.1039/D0CY01709D [pubs.rsc.org]

17. Atypical hydrogenation selectivity of platinum by reactive environment modulation -
Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01820F [pubs.rsc.org]

18. osti.gov [osti.gov]

19. dspace.library.uu.nl [dspace.library.uu.nl]

20. mdpi.com [mdpi.com]

21. Study of catalytic activity on hydrogenation reactions of 1-hexene by RuCl2(Py)4 and
RuCl2(DMSO)2(NC5H4CO2Na)2 supported on functionalized MCM-48 [redalyc.org]

To cite this document: BenchChem. [Introduction: The Significance of Selective
Hydrogenation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077681#kinetic-studies-comparing-hydrogenation-of-
hexene-isomers]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Reactivity_of_Alkenes/Catalytic_Hydrogenation
https://ecampusontario.pressbooks.pub/mcmasterchem1aa3/chapter/3-2-3-hydrogenation-of-alkenes/
https://ecampusontario.pressbooks.pub/mcmasterchem1aa3/chapter/3-2-3-hydrogenation-of-alkenes/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkenes-_Structure_and_Reactivity/7.07%3A_Stability_of_Alkenes
https://www.youtube.com/watch?v=z3wWet_a7Rg
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Reactivity_of_Alkenes/Stereoselectivity_in_Addition_Reactions_to_Double_Bonds/Hydrogenation_of_Alkenes
https://chemistry.stackexchange.com/questions/10723/rate-of-hydrogenation
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter11/bare_ene_stability.htm
https://www.researchgate.net/figure/Scheme-2-Reaction-sequence-of-the-Langmuir-Hinshelwood-mechanism-LHM_fig3_330058503
https://m.youtube.com/watch?v=dRgPqnG70TQ
https://chemistrytalk.org/catalytic-hydrogenation/
https://www.docbrown.info/page06/OrgMechs1e.htm
https://www.docbrown.info/page06/OrgMechs1e.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/08%3A_Alkenes_-_Reactions_and_Synthesis/8.06%3A_Reduction_of_Alkenes_-_Hydrogenation
https://www.masterorganicchemistry.com/2011/11/25/hydrogenation-alkenes-palladium-on-carbon-pdc/
https://pubs.rsc.org/en/content/articlehtml/2020/cy/d0cy01709d
https://pubs.rsc.org/en/content/articlehtml/2020/cy/d0cy01709d
https://pubs.rsc.org/en/content/articlehtml/2020/cy/d0cy01709d
https://pubs.rsc.org/en/content/articlehtml/2024/qi/d4qi01820f
https://pubs.rsc.org/en/content/articlehtml/2024/qi/d4qi01820f
https://www.osti.gov/servlets/purl/1903556
https://dspace.library.uu.nl/bitstream/handle/1874/426194/acs.jpcc.2c04982.pdf?sequence=1&isAllowed=y
https://www.mdpi.com/2073-4344/12/10/1106
https://www.redalyc.org/journal/933/93368279001/html/
https://www.redalyc.org/journal/933/93368279001/html/
https://www.benchchem.com/product/b077681#kinetic-studies-comparing-hydrogenation-of-hexene-isomers
https://www.benchchem.com/product/b077681#kinetic-studies-comparing-hydrogenation-of-hexene-isomers
https://www.benchchem.com/product/b077681#kinetic-studies-comparing-hydrogenation-of-hexene-isomers
https://www.benchchem.com/product/b077681#kinetic-studies-comparing-hydrogenation-of-hexene-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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